molecular formula C6H8ClF2N3 B2742850 [5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride CAS No. 1955547-76-8

[5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride

Cat. No.: B2742850
CAS No.: 1955547-76-8
M. Wt: 195.6
InChI Key: IUVXACNYIMYXTO-UHFFFAOYSA-N
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Description

[5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride is a pyrimidine derivative featuring a difluoromethyl group at the 5-position and an amine-functionalized methyl group at the 2-position, forming a hydrochloride salt. This compound is structurally tailored for pharmaceutical and agrochemical applications, leveraging the electronic and steric effects of the difluoromethyl group to modulate bioavailability, metabolic stability, and target binding. The hydrochloride salt enhances aqueous solubility, a critical factor for drug formulation and delivery .

Properties

IUPAC Name

[5-(difluoromethyl)pyrimidin-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3.ClH/c7-6(8)4-2-10-5(1-9)11-3-4;/h2-3,6H,1,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVXACNYIMYXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CN)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride typically involves the introduction of a difluoromethyl group to a pyrimidine ring, followed by the formation of the methanamine group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it may react with oxidizing agents to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is common in organic synthesis to modify the chemical structure.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Overview

[5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride is a pyrimidine derivative that has gained attention in various scientific research fields due to its unique chemical structure and potential biological activities. This compound features a difluoromethyl group, which enhances its lipophilicity and biological interactions, making it suitable for applications in medicinal chemistry, agrochemicals, and other industrial processes.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : In vitro assays indicated that this compound can inhibit viral replication, making it a candidate for antiviral drug development .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in lipid signaling pathways .

Agrochemicals

The unique structure of this compound allows it to be utilized in the formulation of agrochemicals, particularly as a precursor for developing herbicides and fungicides. Its efficacy against fungal pathogens suggests potential applications in agricultural settings .

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals across various industries.

Case Studies and Experimental Findings

Several studies have highlighted the effectiveness of this compound in different applications:

Antimicrobial Efficacy

A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Antiviral Screening

In vitro tests showed that this compound could significantly reduce viral loads in infected cell lines, suggesting its viability as an antiviral candidate .

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Findings indicate that modifications to the pyrimidine ring can enhance its potency against target enzymes, providing insights into structure-activity relationships (SAR) .

Mechanism of Action

The mechanism of action of [5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Fluorine vs. Difluoromethyl: The difluoromethyl group in the target compound provides superior metabolic resistance compared to monofluorinated analogs, as fluorine’s inductive effects are amplified .
  • Positional Isomerism : Substitution at the 5-position (vs. 4-position) optimizes steric and electronic interactions with biological targets, as seen in LOX inhibitors .
  • Cost and Accessibility : The target compound’s higher price (€855/50mg vs. €755/50mg for hydrazinylpyrimidine derivatives) reflects synthetic challenges associated with difluoromethylation .

Biological Activity

The compound [5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a difluoromethyl group attached to a pyrimidine ring, which is known to influence its biological properties. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds attractive for drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been studied for:

  • Kinase Inhibition : Similar compounds have shown potential in inhibiting protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression .
  • Anti-inflammatory Effects : Pyrimidine derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory responses .
  • Antimicrobial Activity : Some pyrimidine derivatives exhibit antibacterial properties, particularly against resistant strains of bacteria .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. Research indicates that modifications on the pyrimidine ring can significantly alter the compound's potency and selectivity. For instance:

Compound ModificationEffect on Activity
Addition of halogensIncreased lipophilicity and potential for higher bioavailability
Variations in side chainsAltered binding affinity to target enzymes

Studies have shown that the introduction of difluoromethyl groups enhances the inhibitory effects on specific kinases, thereby improving anticancer activity .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays demonstrated that this compound exhibits significant inhibition against various cancer cell lines. For example, it showed IC50 values comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug .
  • Animal Models : In vivo studies using mouse models have indicated that this compound can reduce tumor growth significantly. The mechanism involves apoptosis induction in cancer cells, as evidenced by increased levels of caspase activity in treated samples .
  • Toxicology Assessments : Safety profiles evaluated through acute toxicity studies suggest that this compound has a favorable safety margin, showing no adverse effects at doses up to 2000 mg/kg in animal models .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of [5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of pyrimidine intermediates. For fluorinated analogs, introducing the difluoromethyl group early via fluorinating agents (e.g., DAST or Deoxo-Fluor) is critical to avoid side reactions. Protecting the amine group with Boc or Fmoc before introducing the difluoromethyl moiety can improve selectivity . Reaction conditions (temperature, solvent polarity) should be optimized using Design of Experiments (DoE) to maximize yield. Post-synthesis, HCl salt formation requires careful pH control during crystallization to ensure purity.

Q. How can researchers characterize the structural integrity of the difluoromethyl group in this compound?

  • Methodological Answer : Use 19F^{19}\text{F} NMR to confirm the presence and chemical environment of fluorine atoms. Compare chemical shifts with known fluorinated pyrimidine derivatives (e.g., δ ~ -70 to -90 ppm for CF2_2H groups). Mass spectrometry (HRMS) and elemental analysis validate molecular weight and stoichiometry. X-ray crystallography (if crystals are obtainable) provides definitive proof of the difluoromethyl configuration and amine hydrochloride salt formation .

Q. What role does the difluoromethyl group play in modulating the compound's physicochemical properties?

  • Methodological Answer : Fluorine substituents reduce basicity of adjacent amines by electron-withdrawing effects, enhancing bioavailability and metabolic stability. The CF2_2H group also increases lipophilicity (logP), which can be quantified via HPLC-based measurements. Comparative studies with non-fluorinated analogs (e.g., methyl or chloromethyl derivatives) are essential to isolate fluorine-specific effects on solubility and membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorination on biological activity?

  • Methodological Answer : Synthesize analogs with variations in the fluorinated moiety (e.g., CF3_3, CHF2_2, or CH2_2F) and compare their binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Pair this with computational docking (e.g., AutoDock Vina) to map fluorine-protein interactions. For in vitro assays, test cytotoxicity (MTT assay) and target inhibition (IC50_{50}) across cell lines with varying expression levels of the target protein .

Q. What experimental approaches resolve contradictions in stability data under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC-MS. Identify degradation products (e.g., hydrolysis of the difluoromethyl group to carboxylic acid) and correlate with pH-dependent stability profiles. Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to track structural changes. If conflicting data arise, validate using orthogonal methods (e.g., TGA for thermal stability vs. kinetic solubility assays) .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model the compound’s binding to CYP3A4 or CYP2D6 active sites. Focus on fluorine’s stereoelectronic effects on hydrogen bonding and hydrophobic interactions. Validate predictions with in vitro microsomal stability assays and metabolite identification (e.g., LC-MS/MS). Compare results with non-fluorinated analogs to isolate fluorination-specific metabolic pathways .

Q. What strategies improve the compound’s blood-brain barrier (BBB) penetration for neurological targets?

  • Methodological Answer : Modify the hydrochloride salt to a free base or employ prodrug strategies (e.g., esterification of the amine). Assess BBB permeability using in vitro models (e.g., MDCK-MDR1 cells) and in situ perfusion assays. Fluorine’s impact on P-gp efflux can be evaluated via bidirectional transport studies. Correlate results with computational predictions (e.g., QSAR models for BBB penetration) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for fluorinated pyrimidines?

  • Methodological Answer : Variability often stems from differences in fluorinating agents or reaction scales. Replicate key steps (e.g., difluoromethylation) using standardized protocols (e.g., DAST at -78°C vs. room temperature). Compare intermediates via LC-MS to identify side products. Collaborate with cross-labs to harmonize analytical methods (e.g., NMR referencing) and validate reproducibility .

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